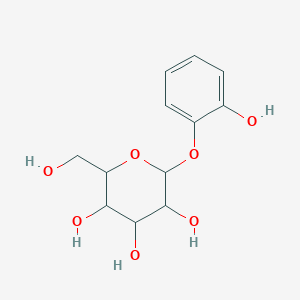![molecular formula C54H103NO7S B13383814 Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine is a synthetic lipid molecule. Lipid molecules like this one are often studied for their potential applications in various fields, including biochemistry, pharmacology, and materials science. This compound is characterized by its long-chain fatty acid groups and a cysteine backbone, which may impart unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine typically involves the esterification of palmitic acid with a cysteine derivative. The reaction conditions often include:
Reagents: Palmitic acid, cysteine derivative, coupling agents (e.g., DCC, EDC)
Solvents: Organic solvents like dichloromethane or chloroform
Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions.
Reduction: Reduction of any functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions on the cysteine backbone.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying lipid behavior and interactions.
Biology: Investigating its role in cell membrane structure and function.
Medicine: Potential use in drug delivery systems due to its lipid nature.
Industry: Applications in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine would depend on its specific application. In biological systems, it may interact with cell membranes, influencing membrane fluidity and permeability. The molecular targets and pathways involved could include lipid rafts and membrane-associated proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Palmitoyl-2,3-dihydroxypropylcysteine
- N-Stearoyl-2,3-bis(stearoyloxy)-2-propylcysteine
- N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylserine
Uniqueness
N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine is unique due to its specific combination of long-chain fatty acids and a cysteine backbone. This structure may impart distinct physical and chemical properties, such as enhanced stability or specific interactions with biological membranes.
Propriétés
Formule moléculaire |
C54H103NO7S |
|---|---|
Poids moléculaire |
910.5 g/mol |
Nom IUPAC |
3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid |
InChI |
InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60) |
Clé InChI |
PZFZLRNAOHUQPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)

![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)
![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate](/img/structure/B13383762.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)
![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)
![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
![Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate](/img/structure/B13383789.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)




